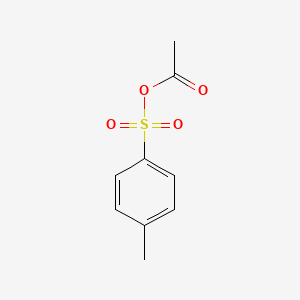

(4-Methylphenyl)sulfonyl acetate

Cat. No. B1267157

Key on ui cas rn:

26908-82-7

M. Wt: 214.24 g/mol

InChI Key: UOAJUPONZOXFNX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04247461

Procedure details

Acetyl chloride (100 ml.; density=1.104 g./ml.) was charged into a suitable reaction flask containing 30 g. (0.158 mole) p-toluenesulfonic acid monohydrate. Vigorous evolution of HCl gas occurred immediately. An efficient HCl trap was attached to the reaction system. The reaction mixture was then heated to mild reflux (~55° C.) and was held to this temperature for 25 minutes. Heating was stopped and the reaction mixture allowed to drop to room temperature over 10-20 minutes with stirring. Vacuum (~20-50 mm) was applied cautiously to remove acetyl chloride without carryover. At the same time the mixture was heated gradually to 60° C. Distillation of acetyl chloride was complete in ~30 minutes with collection in an ice cold flask for reuse. The oil obtained was then subjected to vacuum (~5-10 mm) to remove the last traces of acetyl chloride and acetic acid at 37° C. A snow white solid then crystallized in about 30 minutes as the title product.

Identifiers

|

REACTION_CXSMILES

|

O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl.[C:14](Cl)(=[O:16])[CH3:15]>>[C:2]1([CH3:12])[CH:3]=[CH:4][C:5]([S:8]([O:11][C:14](=[O:16])[CH3:15])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.158 mol

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 30 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An efficient HCl trap was attached to the reaction system

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to mild reflux (~55° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to drop to room temperature over 10-20 minutes

|

|

Duration

|

15 (± 5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove acetyl chloride without carryover

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation of acetyl chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was complete in ~30 minutes with collection in an ice cold flask for reuse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the last traces of acetyl chloride and acetic acid at 37° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A snow white solid then crystallized in about 30 minutes as the title product

|

|

Duration

|

30 min

|

Outcomes

Product

Details

Reaction Time |

25 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)OC(C)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |